2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-chloroaniline
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Overview
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-chloroaniline: is an organosilicon compound with a molecular formula of C13H23NOSi. It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a tert-butyldimethylsilyl (TBDMS) group, and a chlorine atom is attached to the benzene ring. This compound is used in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-chloroaniline typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually in an organic solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods: the general approach involves the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a nickel or rhodium catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-chloroaniline is used as a protecting group for alcohols and amines. It helps in the selective functionalization of complex molecules .
Biology and Medicine: The compound is employed in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of drugs and other biologically active compounds .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also utilized in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-chloroaniline involves its ability to act as a protecting group. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
Comparison: Compared to similar compounds, 2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-chloroaniline offers unique reactivity due to the presence of the chlorine atom on the benzene ring. This makes it more versatile in certain synthetic applications, particularly in the formation of complex molecules .
Properties
Molecular Formula |
C13H22ClNOSi |
---|---|
Molecular Weight |
271.86 g/mol |
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-chloroaniline |
InChI |
InChI=1S/C13H22ClNOSi/c1-13(2,3)17(4,5)16-9-10-7-6-8-11(14)12(10)15/h6-8H,9,15H2,1-5H3 |
InChI Key |
LPIFGHMAPXRCGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=CC=C1)Cl)N |
Origin of Product |
United States |
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